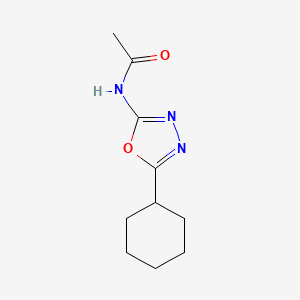

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7(14)11-10-13-12-9(15-10)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKODEUYBFJOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring .

Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Antimicrobial Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide has been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit significant activity against a range of microbial strains. For example, a series of compounds derived from oxadiazoles demonstrated promising antibacterial effects in vitro against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of this compound has been a focal point of research. Several studies have highlighted its efficacy against various cancer cell lines. For instance:

- Alam et al. (2022) reported significant anticancer activity against MCF-7 breast cancer cells with IC50 values indicating superior efficacy compared to standard treatments like Doxorubicin .

- Ribeiro et al. (2023) found that compounds containing the oxadiazole group inhibited cancer cell proliferation through multiple mechanisms including thymidylate synthase inhibition .

The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory activities. Compounds within this class have shown potential in reducing inflammation markers in various models. For instance, studies have demonstrated that certain derivatives exhibit lower IC50 values than traditional anti-inflammatory drugs like diclofenac .

Case Studies

These case studies highlight the diverse applications of this compound in both therapeutic contexts and its potential as a scaffold for further drug development.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Core

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents at the 2- and 5-positions. Key analogs include:

Key Observations :

- Aliphatic vs.

- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) or electron-donating groups (e.g., methoxy in ) modulate reactivity and binding affinity.

Physicochemical Properties

Melting Points and Solubility

- Cyclohexyl Analog: No direct data provided, but aliphatic substituents typically lower melting points compared to aromatic derivatives. For example, diphenylmethyl-substituted compounds () exhibit moderate melting points (~200–250°C), while polar analogs like 4b () with sulfamoyl groups melt above 300°C due to strong intermolecular hydrogen bonding .

- Solubility : The cyclohexyl group likely reduces water solubility compared to pyridin-4-yl () or sulfamoyl derivatives (), which benefit from polar functional groups.

Pharmacological Activity

Anticancer and Antiproliferative Activity

- Indole-Based Analogs : Compounds like 2a () with (1H-indol-3-yl)methyl substituents exhibit anticancer activity (IC50 = 4.2–8.7 μM against MCF-7 cells) via apoptosis induction .

- Phthalazinone Derivatives: 4b–4d () show antiproliferative activity against colorectal cancer cells (HCT-116), with IC50 values <10 μM .

- Target Compound : While specific data are unavailable, the cyclohexyl group’s hydrophobicity may enhance uptake in lipid-rich tumor microenvironments, analogous to diphenylmethyl derivatives ().

Antioxidant Activity

Compounds with heteroaromatic substituents (e.g., imidazol-1-yl in ) demonstrate DPPH radical scavenging activity (EC50 = 18–32 μM), comparable to ascorbic acid .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to the 5-position of an oxadiazole ring and an acetamide moiety. The molecular formula is with a molecular weight of 178.24 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's biological activity through various interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.24 g/mol |

| Structure | Structure |

Enzyme Inhibition

This compound has been shown to inhibit the activity of enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways, making it a candidate for further studies in diabetes management.

Interaction with Biomolecules

The compound exhibits significant interactions with various proteins and nucleic acids. Its ability to bind to enzyme active sites suggests potential applications in drug design targeting specific metabolic pathways .

Cytotoxicity and Apoptosis

Research indicates that this compound demonstrates cytotoxic effects on cancer cells by inducing apoptosis. Studies involving various cancer cell lines have revealed that the compound can inhibit cell proliferation effectively . For instance, compounds derived from oxadiazole rings have shown IC50 values indicating potent anticancer activity against A549 human lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting a potential role in treating infections.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : By inhibiting specific enzymes, the compound disrupts metabolic processes essential for cell survival.

- Receptor Binding : It can bind to cellular receptors, triggering downstream signaling pathways that may lead to apoptosis or altered cell function.

- DNA Interaction : The compound may interfere with DNA replication and transcription processes, further contributing to its cytotoxic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study reported that derivatives of this compound exhibited IC50 values ranging from 1.59 μM to <0.14 μM against A549 cells, indicating strong cytotoxicity .

- Antimicrobial Evaluation : Research demonstrated that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Pharmacological Applications : Investigations into its anti-inflammatory properties suggest potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazides or hydrazides under acidic or oxidative conditions to form the oxadiazole ring, followed by acylation with acetic anhydride or acetyl chloride. Key variables include:

- Temperature : Optimal cyclization occurs at 80–100°C in solvents like DMF or DMSO .

- Catalysts : Triethylamine or pyridine is used to neutralize HCl during acylation, improving reaction efficiency .

- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution during cyclohexyl group introduction .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., acetamide carbonyl peak at ~168–170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), oxadiazole C-2 (δ 165–168 ppm in C), and acetamide NH (δ 8.5–9.0 ppm, broad) .

- Mass Spectrometry : Look for molecular ion [M+H] matching the molecular formula (CHNO, expected m/z 227.12) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and oxadiazole ring vibrations (~1250 cm) .

Q. What preliminary biological activities are associated with oxadiazole-acetamide derivatives, and how are these assessed?

- Methodological Answer :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–64 µg/mL) .

- Anti-inflammatory Potential : Assess COX-2 inhibition using ELISA kits (IC values compared to standard NSAIDs) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values reported alongside positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational methods guide the optimization of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide for target-specific bioactivity?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., COX-2, DHFR) using AutoDock Vina. Focus on hydrogen bonding between the acetamide group and active-site residues (e.g., Arg120 in COX-2) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC to predict potency of derivatives .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole-acetamide analogs?

- Methodological Answer :

- Standardize Assays : Replicate studies under controlled conditions (e.g., fixed serum concentration in cytotoxicity assays) to minimize variability .

- Purity Verification : Re-test compounds with conflicting results using LC-MS to rule out impurities (>98% purity required) .

- Structural Confirmation : Re-examine regiochemistry (e.g., 1,3,4- vs. 1,2,4-oxadiazole) via X-ray crystallography if bioactivity diverges significantly .

Q. How does the cyclohexyl substituent influence physicochemical and pharmacokinetic properties compared to aryl/alkyl analogs?

- Methodological Answer :

- Lipophilicity : Cyclohexyl increases logP by ~0.5 units versus phenyl, enhancing membrane permeability but risking solubility issues. Use shake-flask assays for empirical logP .

- Metabolic Stability : Compare microsomal half-life (t) of cyclohexyl vs. methyl analogs using liver microsome assays. Cyclohexyl may reduce CYP450-mediated oxidation .

- Bioisosteric Replacement : Test adamantyl or tert-butyl groups to balance steric bulk and metabolic stability .

Q. What advanced techniques improve synthetic scalability while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Flow Chemistry : Optimize acylation steps in continuous flow reactors to reduce reaction time (from 12h to 2h) and improve yield (>85%) .

- Microwave Assistance : Accelerate cyclization steps (30 minutes vs. 6 hours) with controlled temperature gradients to prevent decomposition .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if asymmetry is introduced during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.